![molecular formula C17H29N3O2 B3018293 N-(1-Cyano-1-cyclopropylethyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide CAS No. 1385283-51-1](/img/structure/B3018293.png)
N-(1-Cyano-1-cyclopropylethyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide
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Description
The compound N-(1-Cyano-1-cyclopropylethyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide is a synthetic molecule that may be designed for specific biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and potential biological activities, which can be used to infer the properties of the compound .
Synthesis Analysis
The synthesis of related acetamide compounds often involves the reaction of an appropriate acid with an amine. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . This method could potentially be adapted for the synthesis of this compound by using the corresponding acid and amine precursors.
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be elucidated using spectroscopic techniques such as HNMR and LC-MS, as well as by X-ray crystallography . These techniques can reveal the presence of functional groups, the overall geometry of the molecule, and intermolecular interactions such as hydrogen bonds, which are crucial for the biological activity of the compound.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions. For instance, the reduction of N-benzyl-2-cyano-2-(hydroxyimino)acetamide led to a Beckmann-type rearrangement, resulting in the formation of unexpected products . This suggests that the compound may also undergo similar rearrangements or reactions under certain conditions, which could be useful in further derivatization or in understanding its stability.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the presence of hydroxyl groups can increase solubility in polar solvents, while the presence of bulky groups can affect the melting point . These properties are important for the practical handling of the compound and its formulation for biological studies.
Relevant Case Studies
Although the provided papers do not discuss case studies directly related to this compound, they do present case studies on similar compounds. For instance, one compound exhibited anticonvulsant activity and was found to inhibit voltage-gated sodium currents and enhance the GABA effect . Another compound was identified as a potent inhibitor of aminopeptidase N and showed anti-angiogenic activity . These studies suggest that the compound could also be evaluated for similar biological activities.
Scientific Research Applications
1. Chemoselective Acetylation of Amino Groups
A study by Magadum and Yadav (2018) on the chemoselective monoacetylation of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide, using immobilized lipase as a catalyst, highlights a method that could be analogous to modifying or synthesizing derivatives of the compound for specific research applications (Magadum & Yadav, 2018).
2. Synthesis and Antimicrobial Evaluation
Research by Darwish et al. (2014) explored the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, which demonstrates the potential of such compounds in antimicrobial applications. This study may provide a foundation for exploring the antimicrobial properties of N-(1-Cyano-1-cyclopropylethyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide (Darwish et al., 2014).
3. Synthesis and Muscarinic Agonist Activity
The synthesis and evaluation of substituted N-(silatran-1-ylmethyl)acetamides for muscarinic agonist activity, as researched by Pukhalskaya et al. (2010), might indicate the relevance of structural analogs of the compound for neurological research or therapeutic applications (Pukhalskaya et al., 2010).
4. Synthesis and Characterization for Antioxidant Activity
Ikram et al. (2015) studied the synthesis and characterization of transition metal complexes with novel amino acid bearing Schiff base ligand, assessing their antioxidant and xanthine oxidase inhibitory activities. This approach could be adapted to study the biochemical and pharmacological properties of this compound (Ikram et al., 2015).
properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-yl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O2/c1-16(11-18,14-8-9-14)20-15(22)10-19-17(2,12-21)13-6-4-3-5-7-13/h13-14,19,21H,3-10,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJKMXJNEJDHDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1CCCCC1)NCC(=O)NC(C)(C#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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